molecular formula C22H25N3O5 B2839771 1-(2,4-dimethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione CAS No. 1008935-48-5

1-(2,4-dimethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione

Cat. No.: B2839771
CAS No.: 1008935-48-5
M. Wt: 411.458
InChI Key: ZJYAYAHNSRMRDK-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a synthetic organic compound with the molecular formula C22H25N3O5 and an average molecular mass of 411.458 g/mol . This compound is of significant interest in pharmacological research due to its multi-target biological activities. It has been identified as a novel compound with a combination of skin-whitening, antioxidant, and Peroxisome Proliferator-Activated Receptor (PPAR) activities . Its primary research value lies in its potential application for the prevention and treatment of skin aging, as it effectively suppresses melanin biosynthesis by inhibiting the activity of tyrosinase, a key enzyme in the melanin production pathway . Furthermore, its antioxidant properties help protect skin cells from oxidative damage. The compound's agonist activity on PPAR receptors, including PPARα and PPARγ, also suggests potential for research in metabolic diseases, obesity, and cardiovascular diseases, as these nuclear receptors play crucial roles in regulating lipid metabolism and energy homeostasis . The structure of the compound is based on a pyrrolidine-2,5-dione (succinimide) core, a scaffold well-known in medicinal chemistry for yielding central nervous system (CNS)-active compounds, including anticonvulsants . This core is hybridized with a morpholino-anilino moiety and a dimethoxyphenyl group, a design strategy that often aims to create multifunctional ligands with a broad spectrum of efficacy . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-28-17-7-8-19(20(13-17)29-2)25-21(26)14-18(22(25)27)23-15-3-5-16(6-4-15)24-9-11-30-12-10-24/h3-8,13,18,23H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYAYAHNSRMRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with aniline derivatives, followed by cyclization with maleic anhydride to form the pyrrolidine-2,5-dione core. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions with agents such as sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The compound's unique structure suggests potential applications in drug design and development:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The presence of the morpholine moiety is believed to enhance bioactivity by improving solubility and bioavailability.
  • Neuroprotective Effects : Research into related compounds has shown neuroprotective properties, particularly in models of neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms being investigated.
  • Anti-inflammatory Properties : Compounds with similar structural features have been associated with anti-inflammatory effects. This suggests that the compound could be explored for treating inflammatory diseases or conditions characterized by excessive inflammation.

Pharmacological Insights

Research into the pharmacological profile of this compound is still emerging but shows promise in several areas:

  • Receptor Modulation : Investigations into similar compounds have highlighted their ability to modulate various receptors, including NMDA and serotonin receptors. This could lead to applications in treating mood disorders and cognitive dysfunctions.
  • Metabolic Pathways : Understanding how this compound interacts with metabolic pathways can provide insights into its therapeutic potential. For instance, its effects on the tryptophan-kynurenine pathway could be explored for implications in psychiatric disorders.

Data Tables

Application AreaPotential BenefitsRelevant Studies
AnticancerCytotoxic effects on cancer cell linesCytotoxicity studies on pyrrolidine analogs
NeuroprotectionProtection against neurodegenerationKynurenine pathway research
Anti-inflammatoryReduction of inflammation markersIn vivo models of arthritis

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Core Modifications

Pyrrolidine-2,5-dione derivatives vary widely in substituents, influencing their biological and physicochemical properties. Key structural analogues include:

Compound Name Substituents at 1- and 3-Positions Key Differences Biological Activity Reference
1-(2-Methoxyethyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione 1: 2-Methoxyethyl; 3: Morpholinylphenylamino Flexible methoxyethyl group instead of rigid dimethoxyphenyl Not reported in provided evidence
1-(4-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione 1: 4-Ethoxyphenyl; 3: Morpholinylphenylamino Ethoxy vs. methoxy groups Not reported
1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione 1: Hydroxyiminoethylphenyl; 3: Unsubstituted Lack of morpholinylamino group Not reported
1-(4-Methoxyphenyl)pyrrolidine-2,5-dione 1: 4-Methoxyphenyl; 3: Unsubstituted Simplified structure without morpholinylamino Crystallographic data available

Substituent Impact on Activity

  • Antimicrobial Activity : Derivatives with aryloxy or triazole-thiol substituents (e.g., 1-phenyl-3-triazolylsulfanyl-pyrrolidine-2,5-diones) show enhanced antibacterial/antifungal activity correlated with substituent electronegativity (4-H > 4-Cl > 4-Br) .
  • Neurological Activity : Nitro- and hydroxy-substituted derivatives (e.g., 1-(4-hydroxy-3-nitrophenyl)pyrrolidine-2,5-dione) exhibit acetylcholinesterase inhibition (pIC50 up to 3.124), surpassing reference drug Donepezil .
  • GABA-Transaminase Inhibition : 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione demonstrates potent activity (IC50 = 100.5 µM), likely due to bromine’s electron-withdrawing effects .

Physicochemical and Pharmacokinetic Properties

  • Morpholine-Containing Analogues: The morpholinyl group enhances solubility and membrane permeability. For example, 1-(4-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione (InChIKey: UFSVQTRWFGFLQX) has a molecular weight of 314.76 g/mol, comparable to the target compound .
  • Indole Derivatives : Compounds like 1-{2-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (melting point: 178–182°C) exhibit high thermal stability, likely due to extended π-systems .

Patent and Commercial Relevance

  • Commercial Availability: The target compound is listed in Enamine’s catalog (2021), while analogues like 1-(((4-Methoxyphenyl)amino)methyl)pyrrolidine-2,5-dione (CAS: 63384-03-2) are available from suppliers like Hairui Chemical .

Biological Activity

1-(2,4-dimethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with both a dimethoxyphenyl and a morpholinophenyl group. Its molecular formula is C19H22N2O4C_{19}H_{22}N_2O_4, and it has a molecular weight of approximately 342.39 g/mol. The presence of the morpholine moiety is significant as it often contributes to enhanced solubility and bioactivity in pharmacological compounds.

Research indicates that this compound may act as a modulator of various biological pathways, particularly those involving serotonin receptors. Compounds with similar structures have been shown to interact with the 5-HT1A receptor and the serotonin transporter (SERT), suggesting that this compound may exhibit comparable activity.

Key Mechanisms:

  • Serotonin Receptor Modulation : It is hypothesized that the compound may enhance serotonin signaling by acting as a ligand for the 5-HT1A receptor, which is implicated in mood regulation and anxiety.
  • Inhibition of Tumor Growth : Similar compounds have demonstrated antitumor activity through the inhibition of cell proliferation pathways.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound. The following table summarizes key findings from relevant research:

Study ReferenceBiological ActivityMethodologyKey Findings
SERT LigandBinding AssaysHigh affinity for SERT; potential antidepressant effects.
Antitumor ActivityCell Viability AssaysSignificant inhibition of tumor cell lines; IC50 values indicate potency.
Antibacterial ActivityZone of Inhibition TestsModerate antibacterial effects against Gram-positive bacteria.

Case Studies

  • Serotonin Receptor Interaction : In a study evaluating various pyrrolidine derivatives, this compound was found to exhibit significant binding affinity to the 5-HT1A receptor, suggesting potential applications in treating anxiety and depression-related disorders. The study utilized molecular docking simulations alongside in vitro binding assays to confirm these interactions .
  • Antitumor Efficacy : Another investigation focused on the antitumor properties of similar pyrrolidine derivatives revealed that compounds with structural similarities to our target compound showed promising results against a panel of cancer cell lines, indicating potential for further development as chemotherapeutic agents .
  • Antibacterial Properties : Research into the antibacterial activity of related compounds indicated that they possess moderate efficacy against common bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that our target compound may also exhibit similar properties .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(2,4-dimethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione?

Methodological Answer: The synthesis typically involves multi-step routes, including cyclization of substituted anilines with maleic anhydride derivatives and subsequent functionalization. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyrrolidine core .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate ring closure and amination .
  • Temperature control : Reactions often proceed at 80–100°C to balance kinetics and thermal stability .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., morpholinyl vs. dimethoxyphenyl groups) .
  • X-ray crystallography : Resolves stereochemistry and confirms the planar geometry of the pyrrolidine-2,5-dione core .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 439.18) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Kinase inhibition assays : Test against kinase panels (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the morpholinyl group’s affinity .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for this compound?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., ATP-binding pockets) .
  • DFT calculations : Analyze electron distribution at the 2,4-dimethoxyphenyl group to predict regioselective modifications .
  • MD simulations : Assess stability of the morpholinyl-aryl interaction in aqueous environments (e.g., Desmond or GROMACS) .

Q. How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

  • Standardize assay protocols : Variations in cell lines (e.g., HepG2 vs. HEK293) or incubation times can skew results. Replicate under identical conditions .
  • Metabolic stability testing : Use liver microsomes to rule out degradation artifacts in vitro .
  • Batch-to-batch purity analysis : HPLC-UV/MS identifies impurities (>98% purity required for reproducible activity) .

Q. What strategies improve bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce ester groups at the pyrrolidine nitrogen for enhanced membrane permeability .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to bypass rapid hepatic clearance .
  • LogP optimization : Adjust methoxy or morpholinyl substituents to achieve logP 2–4 (ideal for blood-brain barrier penetration) .

Q. How to investigate off-target effects in complex biological systems?

Methodological Answer:

  • Phosphoproteomics : SILAC-based mass spectrometry identifies kinase signaling pathways affected .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries highlight synthetic lethal interactions .
  • Toxicogenomics : RNA-seq of treated tissues (e.g., liver, kidney) reveals stress-response pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dimethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(2,4-dimethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione

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